Orciprenaline-3-O-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

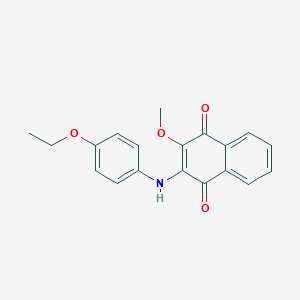

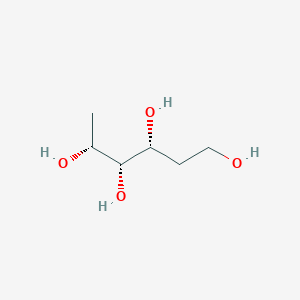

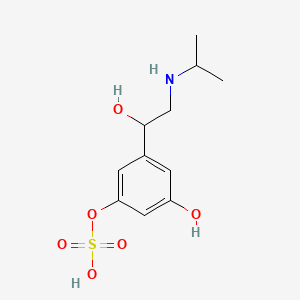

Orciprenaline-3-O-sulfate, also known as metaproterenol-3-O-sulfate, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Orciprenaline-3-O-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Orciprenaline-3-O-sulfate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, orciprenaline-3-O-sulfate is primarily located in the cytoplasm.

Aplicaciones Científicas De Investigación

Detection and Quantification in Biological Fluids and Pharmaceuticals

A novel spectrofluorimetric method has been developed for the rapid and highly sensitive determination of Orciprenaline sulphate (ORP) in biological fluids and pharmaceuticals. This method is based on measuring the fluorescence spectra of ORP at acidic pH without the addition of any chemical reagents, offering ultra-sensitivity and enabling the estimation of the drug in diverse matrices with high accuracy and precision. This approach has been successfully applied to analyze ORP in spiked human plasma, urine, and its pharmaceutical formulations, validated according to International Council of Harmonization (ICH) Guidelines (Ibrahim, Fathy, & Elmansi, 2018).

Fast Dissolving Oral Films for Enhanced Bioavailability

Research into the development of fast dissolving oral films of Orciprenaline Sulphate has shown promising results for enhancing bioavailability and achieving rapid onset of action. These films are designed to dissolve within a minute in the oral cavity, providing better patient compliance, especially in pediatric and geriatric patients. The formulations have shown good disintegration times and a high percentage of drug content, with in vitro drug release studies indicating that over 70% of the drug is released within 15 minutes. This rapid release and improved bioavailability make it an effective delivery system for Orciprenaline Sulphate (Prabhudessai, Dandagi, Lakshman, & Gadad, 2017).

Chemiluminescence in Pharmaceutical Analysis

A novel chemiluminescence method based on the reaction of Orciprenaline with potassium ferricyanide, sensitized by the fluorescent dye rhodamine 6G, has been developed for its determination. This method offers a quantification range suitable for pharmaceutical analysis, with high sensitivity and precision. It has been successfully applied to the analysis of Orciprenaline in pharmaceutical preparations, presenting a potential for high-throughput analysis in quality control processes (Lv, Zhao, Zhu, Xu, & Zhang, 2005).

Molecular Interaction Studies

Spectroscopic and molecular modeling studies have explored the inclusion complexation behavior of Orciprenaline with various cyclodextrins, providing insights into its molecular interactions. These studies indicate that the inclusion of Orciprenaline with hydroxypropyl-cyclodextrins is stronger than with native cyclodextrins. The findings suggest that such interactions play a significant role in the solubilization and stabilization of Orciprenaline in pharmaceutical formulations, enhancing its therapeutic efficacy and stability (Venkatesh, Thulasidhasan, & Rajendiran, 2014).

Propiedades

Número CAS |

88456-69-3 |

|---|---|

Nombre del producto |

Orciprenaline-3-O-sulfate |

Fórmula molecular |

C11H17NO6S |

Peso molecular |

291.32 g/mol |

Nombre IUPAC |

[3-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C11H17NO6S/c1-7(2)12-6-11(14)8-3-9(13)5-10(4-8)18-19(15,16)17/h3-5,7,11-14H,6H2,1-2H3,(H,15,16,17) |

Clave InChI |

IJWHPUWEGCYHMQ-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O |

SMILES canónico |

CC(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O |

Sinónimos |

metaproterenol-3-O-sulfate orciprenaline-3-O-sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine](/img/structure/B1196988.png)

![1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone](/img/structure/B1196993.png)

![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)